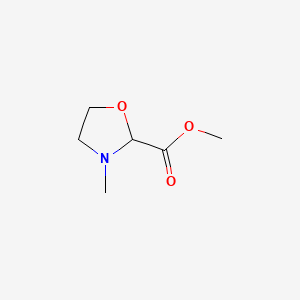

![molecular formula C12H21NO3 B597621 Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1272412-68-6](/img/structure/B597621.png)

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Overview

Description

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the CAS Number: 790705-15-6 . It has a molecular weight of 227.3 . The compound is stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(6-8-13)9-15-12/h4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a liquid at room temperature . It has a molecular weight of 227.3 . The compound is stored at 4 degrees Celsius .Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

- Synthetic phenolic antioxidants, including compounds related to tert-butyl groups, have been extensively studied for their environmental occurrence, human exposure, and potential toxicity. These compounds have been detected in various environmental matrices and are associated with potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research should focus on developing novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

- Studies on the decomposition of MTBE, a compound structurally related to tert-butyl groups, explore the feasibility of using cold plasma reactors for environmental remediation. These findings highlight the potential for innovative technologies to address pollution from tert-butyl compounds (Hsieh et al., 2011).

Microbial Degradation of Fuel Oxygenates

- The microbial degradation of fuel oxygenates such as MTBE and TBA in the subsurface is critical for understanding their environmental fate. Research indicates that these compounds can be biodegraded under certain conditions, though the efficiency and pathways vary significantly. This highlights the importance of microbial processes in mitigating environmental contamination by tert-butyl compounds (Schmidt et al., 2004).

Applications in Synthesis of N-heterocycles

- Tert-butyl compounds, including tert-butanesulfinamide, play a significant role in the synthesis of N-heterocycles, indicating their utility in pharmaceutical and chemical synthesis. This research underscores the versatility of tert-butyl compounds in contributing to the development of new therapeutic agents (Philip et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately describe the biochemical pathways it might affect

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate” are currently unknown . These properties are crucial for understanding a compound’s bioavailability, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.

properties

IUPAC Name |

tert-butyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(9-13)6-8-15-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKAAHDEZYAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716615 | |

| Record name | tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272412-68-6 | |

| Record name | 1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1272412-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

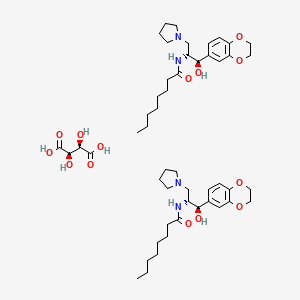

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)

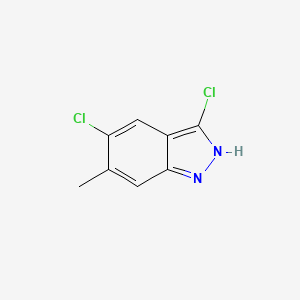

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)